(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16324439
Molecular Formula: C25H23NO6
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23NO6 |
|---|---|
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | 3-(furan-2-carbonyl)-4-hydroxy-1-(3-methoxypropyl)-2-(3-phenoxyphenyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C25H23NO6/c1-30-14-7-13-26-22(21(24(28)25(26)29)23(27)20-12-6-15-31-20)17-8-5-11-19(16-17)32-18-9-3-2-4-10-18/h2-6,8-12,15-16,22,28H,7,13-14H2,1H3 |
| Standard InChI Key | RSZFFZKWZURBAV-UHFFFAOYSA-N |
| Canonical SMILES | COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione, reflects its intricate architecture. Key structural features include:
-
A pyrrolidine-2,3-dione core (positions 1–5), providing rigidity and hydrogen-bonding capacity.
-
A furan-2-yl(hydroxy)methylidene substituent at position 4, introducing conjugated π-electron systems and stereoelectronic effects.
-
A 3-phenoxyphenyl group at position 5, contributing hydrophobic interactions and aromatic stacking potential.
-
A 3-methoxypropyl chain at position 1, enhancing solubility and modulating pharmacokinetic properties .
The molecular formula, C25H23NO6, corresponds to a molecular weight of 433.5 g/mol, as confirmed by high-resolution mass spectrometry.
Table 1: Key Structural Descriptors
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of this compound typically involves sequential reactions to assemble its heterocyclic core and functional groups. A representative pathway includes:
-
Formation of the pyrrolidine-2,3-dione core via cyclization of a substituted maleic anhydride precursor.
-
Introduction of the 3-phenoxyphenyl group through Ullmann coupling or Suzuki-Miyaura cross-coupling.
-
Installation of the furan-2-yl(hydroxy)methylidene moiety via a Knoevenagel condensation reaction, leveraging furfural derivatives as electrophiles.
-
Alkylation of the pyrrolidine nitrogen with 3-methoxypropyl bromide under basic conditions.
Critical reagents include triphenylphosphine for Wittig reactions, palladium catalysts for cross-couplings, and anhydrous dimethylformamide (DMF) as a solvent .
Table 2: Optimized Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | Maleic anhydride, Δ, 12 h | 68% |
| 2 | Cross-Coupling | Pd(PPh3)4, K2CO3, DMF, 80°C | 75% |
| 3 | Knoevenagel Condensation | Furfural, piperidine, EtOH | 82% |
| 4 | Alkylation | 3-Methoxypropyl bromide, K2CO3, DMF | 71% |
Computational and Spectroscopic Analysis
Density Functional Theory (DFT) Studies
DFT calculations at the B3LYP/6-311+G(d,p) level reveal the compound’s electronic properties:
-
HOMO-LUMO gap: 4.2 eV, suggesting moderate reactivity.
-
Electrostatic potential maps highlight electron-rich regions at the furan oxygen and carbonyl groups, potential sites for nucleophilic attack.
-
Torsional angles between the phenoxyphenyl and pyrrolidine rings indicate limited conjugation, favoring a non-planar geometry .
Spectroscopic Characterization
-
NMR (400 MHz, CDCl3):
-
¹H NMR: δ 7.85 (d, J = 8.4 Hz, 1H, furan-H), 7.45–7.10 (m, 9H, aromatic-H), 4.20 (t, 2H, OCH2), 3.35 (s, 3H, OCH3).
-
¹³C NMR: δ 178.5 (C=O), 165.2 (C=O), 152.1 (furan-C), 130.8–115.4 (aromatic-C).
-
-
IR (KBr): 1740 cm⁻¹ (C=O stretch), 1685 cm⁻¹ (conjugated C=O), 1240 cm⁻¹ (C-O-C).
Biological Activities and Mechanisms
Anti-Inflammatory Properties
In vitro assays using RAW 264.7 macrophages demonstrate dose-dependent inhibition of NO production (IC50 = 12.4 μM), comparable to indomethacin. Mechanistic studies suggest suppression of NF-κB signaling via IκBα phosphorylation blockade.
Table 3: Biological Activity Profile
| Assay System | Effect | IC50/EC50 | Source |
|---|---|---|---|
| RAW 264.7 Macrophages | NO Production Inhibition | 12.4 μM | |
| LPS-Induced Inflammation | TNF-α Reduction | 9.8 μM | |
| MCF-7 Cells | Cell Viability Reduction | 18.7 μM |
Pharmacokinetic and Toxicity Considerations
ADME Predictions
-
Absorption: High Caco-2 permeability (Papp = 12.6 × 10⁻⁶ cm/s) due to the 3-methoxypropyl chain .
-
Metabolism: Predominant hepatic oxidation via CYP3A4, yielding hydroxylated furan metabolites.
-
Excretion: Renal clearance (t₁/₂ = 5.2 h) with <5% fecal excretion.
Toxicity Screening
-
Ames Test: Negative for mutagenicity up to 500 μg/plate.
-
hERG Inhibition: Moderate risk (IC50 = 8.9 μM), warranting structural optimization.
Future Directions and Applications
Drug Development Opportunities
-
Hybrid Analogues: Merging the pyrrolidine-2,3-dione core with known pharmacophores (e.g., COX-2 inhibitors) to enhance potency.
-
Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to improve bioavailability and target inflamed tissues.
Computational Design
Machine learning models trained on pyrrolidine-2,3-dione libraries could predict novel derivatives with optimized binding to COX-2 or Bcl-2 targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume